Tantalum nitride - 12033-62-4

Tantalum nitride

Catalog Number: EVT-294693
CAS Number: 12033-62-4
Molecular Formula: NTa
Molecular Weight: 194.955 g/mol
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Product Introduction

Description

Tantalum Nitride (TaN) is a refractory ceramic material, characterized by its high melting point, hardness, and chemical inertness. [] It is a metallic nitride, classified as a transition metal nitride. [, , ] In scientific research, TaN is widely studied for its potential applications in microelectronics, hard coatings, diffusion barriers, and more. [, , , ]

Titanium Nitride (TiN)

Compound Description: Titanium nitride (TiN) is a highly hard ceramic material with a golden color, often used as a coating material to improve the surface properties of tools and components. []

Relevance: TiN is structurally similar to TaN, sharing the same crystal structure (fcc) and similar properties such as hardness and chemical inertness. Both TiN and TaN are explored as diffusion barriers in integrated circuits. [] The two nitrides are sometimes used together in a bilayer scheme, with TaN acting as an etch stop layer for the selective etching of TiN. []

Tantalum Carbide (TaC)

Compound Description: Tantalum carbide (TaC) is another refractory ceramic material, known for its extreme hardness and high melting point. []

Relevance: TaC is structurally related to TaN, with carbon replacing nitrogen in the crystal lattice. The research describes the creation of TaN-TaC bulk bodies with good dispersion using shock compression. [] This suggests potential applications for this composite material, likely leveraging the combined properties of both TaN and TaC.

Tantalum Tungsten Nitride (Ta1-xWxNy)

Compound Description: Tantalum tungsten nitride is a ternary compound combining tantalum, tungsten, and nitrogen. This material displays high hardness, thermal stability, and oxidation resistance. []

Relevance: This ternary compound is directly related to TaN, incorporating tungsten into the TaN lattice. The research highlights that doping TaN with tungsten to form Ta1-xWxNy leads to improved hardness, critical load, oxidation resistance, and reduced surface roughness compared to pure TaN. []

Tantalum Oxide (TaOx)

Compound Description: Tantalum oxide (TaOx) is a high-k dielectric material with potential applications in microelectronics. []

Relevance: TaOx is chemically related to TaN, with oxygen replacing nitrogen. The presence of a thin TaN interface layer between TaOx and a silicon substrate has been shown to improve the dielectric properties of the TaOx film. This improvement is attributed to the reaction of TaN with oxygen, forming tantalum oxynitride (TaOxNy). []

Tantalum Oxynitride (TaOxNy)

Compound Description: Tantalum oxynitride is a material with mixed oxygen and nitrogen anions, forming a compound between TaN and TaOx. []

Relevance: This compound highlights the potential for chemical interaction between TaN and oxygen. Research indicates that TaOxNy can form at the interface of TaN and TaOx during annealing. [] The formation of TaOxNy may influence the properties of TaN-based devices, suggesting further investigation into its characteristics is warranted.

Synthesis Analysis

Methods of Synthesis

Tantalum nitride can be synthesized through several methods, each with specific parameters that influence the properties of the resulting material:

  1. Direct Nitridation: This method involves the thermal treatment of tantalum oxide in the presence of ammonia gas. The typical temperature range for this process is between 750 °C and 1150 °C. During nitridation, solid-state diffusion occurs where oxygen atoms in tantalum oxide are replaced by nitrogen atoms, maintaining the oxidation state of tantalum .
  2. Inductively Coupled Plasma Sputtering: Tantalum nitride thin films can be produced using this technique by varying nitrogen gas fractions and plasma power. The deposition occurs at low temperatures (around 100 °C), and different phases of tantalum nitride (such as body-centered cubic and face-centered cubic) can be obtained by adjusting the nitrogen content and sputtering power .
  3. Sol-Gel Method: This method combines a sol-gel process with ammonia reduction nitridation to create tantalum nitride thin films. This technique allows for fine control over film thickness and composition .
  4. Ion Beam Deposition: This technique uses ion beams to deposit tantalum nitride films, allowing for precise control over film properties such as density and composition .
  5. Low-Temperature Synthesis: Recent advancements have enabled the synthesis of nanocrystalline tantalum nitride at lower temperatures (around 650 °C) using solid-state reactions in an autoclave setup .

Technical Parameters

  • Temperature: Ranges from 650 °C to 1150 °C depending on the method.
  • Pressure: In sputtering processes, pressures are maintained around 20 mTorr.
  • Gas Flow Rates: For direct nitridation, ammonia flow rates typically range between 100–200 mL/min.
Molecular Structure Analysis

Tantalum nitride exhibits several structural phases based on synthesis conditions:

  • Body-Centered Cubic Phase (TaN\text{TaN}): This phase is stable at lower nitrogen fractions.
  • Face-Centered Cubic Phase (δTaN\delta-\text{TaN}): Predominantly formed under higher nitrogen fractions during sputtering processes.
  • Hexagonal Close-Packed Phase (ϵTaN\epsilon-\text{TaN}): Appears at very high nitrogen fractions or specific synthesis conditions.

The crystal structure plays a crucial role in determining the mechanical properties and stability of tantalum nitride .

Chemical Reactions Analysis

Tantalum nitride participates in various chemical reactions:

  1. Nitridation Reaction: The primary reaction involves the conversion of tantalum oxide to tantalum nitride through:
    Ta2O5+2NH32TaN+5H2O\text{Ta}_2\text{O}_5+2\text{NH}_3\rightarrow 2\text{TaN}+5\text{H}_2\text{O}
    This reaction highlights the importance of ammonia as a nitrogen source.
  2. Photocatalytic Reactions: Tantalum nitride has been studied for its photocatalytic properties in water splitting reactions, where it can facilitate hydrogen production under visible light irradiation.
  3. Thermal Stability Reactions: At high temperatures, tantalum nitride can decompose or react with other materials, affecting its stability and performance in applications like coatings .
Mechanism of Action

The mechanism of action for tantalum nitride in photocatalytic applications primarily involves its ability to absorb light and generate charge carriers (electrons and holes). When exposed to light, electrons are excited from the valence band to the conduction band, creating electron-hole pairs that can participate in redox reactions necessary for water splitting:

  1. Electron Generation: Light absorption leads to electron excitation.
  2. Charge Separation: The generated electron-hole pairs must be separated efficiently to prevent recombination.
  3. Redox Reactions: The electrons reduce protons to form hydrogen gas, while holes oxidize water molecules to produce oxygen gas.

The efficiency of these processes is influenced by factors such as crystallinity, surface area, and defect concentrations within the material .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 3000 °C.
  • Density: Ranges from 14 g/cm³ depending on phase.
  • Hardness: Tantalum nitride exhibits high hardness values, making it suitable for wear-resistant coatings.

Chemical Properties

  • Reactivity: Stable under normal conditions but can react with strong acids or bases.
  • Electrical Conductivity: Exhibits metallic conductivity which is beneficial for electronic applications.
  • Thermal Conductivity: High thermal conductivity makes it useful in high-temperature applications.

These properties make tantalum nitride an attractive material for various technological applications .

Applications

Tantalum nitride has numerous scientific and industrial applications:

  1. Semiconductor Industry: Used as a barrier layer in metal interconnects due to its excellent electrical properties.
  2. Coatings: Employed as a hard coating material due to its high hardness and wear resistance.
  3. Photocatalysis: Investigated for use in photocatalytic water splitting to generate hydrogen fuel.
  4. Microelectronics: Utilized in capacitors and other electronic devices due to its stable dielectric properties.

The versatility of tantalum nitride across different fields underscores its significance in advancing technology .

Introduction to Tantalum Nitride

Tantalum nitride (TaN) represents a critical class of transition metal nitride compounds characterized by exceptional thermal stability, mechanical robustness, and tunable electronic properties. Its chemical formula, TaN, denotes a stoichiometric composition, though non-stoichiometric phases (Ta~2~N to Ta~3~N~5~) exhibit significant technological relevance. This refractory ceramic material has evolved from specialized diffusion barriers to an enabling material across microelectronics, wear-resistant coatings, and advanced functional devices, underpinned by its unique combination of physical and chemical attributes [1] [8].

Fundamental Properties and Crystal Chemistry

Structural Polymorphism (Hexagonal, Cubic, and Metastable Phases)

Tantalum nitride exhibits complex structural polymorphism, with crystallographic phases directly determining its functional properties:

  • Hexagonal Phases: The thermodynamically stable ε-TaN phase (space group P-62m) dominates at standard conditions, featuring a close-packed structure with alternating Ta and N layers. This configuration yields high hardness (~11 GPa) and density (14.3 g/cm³) [1] [2] [4]. Concurrently, the nitrogen-rich hexagonal δ-TaN phase demonstrates higher electrical resistivity.
  • Cubic Phase: Metastable NaCl-type δ-TaN (space group Fm-3m) forms under non-equilibrium deposition conditions like reactive sputtering. This phase displays metallic conductivity but transforms to hexagonal above 800°C [1] [5].
  • Metastable/Defect Phases: Sub-stoichiometric Ta~x~N (e.g., Ta~2~N) adopts hexagonal symmetry, while high-nitrogen phases like tetragonal Ta~4~N~5~ and orthorhombic Ta~3~N~5~ exhibit semiconductor behavior. These form under nitrogen-rich deposition or annealing conditions [1] [5] [6].

Table 1: Structural and Physical Properties of Key TaN Phases

PhaseCrystal SystemSpace GroupDensity (g/cm³)Hardness (GPa)Electrical Behavior
ε-TaNHexagonalP-62m14.3~11Metallic
δ-TaN (cubic)CubicFm-3m15.6~32Metallic
Ta~2~NHexagonalP-31m15.1~16Metallic
Ta~3~N~5~OrthorhombicCmcm~9.0~5Semiconducting

Electronic Structure and Fermi Level Characteristics

Tantalum nitride's electronic properties span metallic to insulating regimes governed by stoichiometry and lattice order:

  • Metallic Conductivity: Stoichiometric TaN and Ta-rich phases (e.g., Ta~2~N) exhibit Fermi levels intersecting overlapping Ta 5d bands, yielding low resistivity (10~−1~–10~2~ μΩ·cm). This originates from unfilled d-orbitals facilitating electron delocalization [1] [7].
  • Nitrogen-Dependent Resistivity: Increasing nitrogen content introduces electron localization via lattice vacancies and altered band structures. At R = N~2~/Ar flow ratios >1.5 during sputtering, resistivity escalates dramatically (up to 10~7~ μΩ·cm), transitioning TaN to a semiconducting or insulating state. This enables tunable resistivity for thin-film resistors [1] [5].
  • Barrier Properties: In copper interconnects, metallic TaN layers function as diffusion barriers partly due to their filled d-bands minimizing chemical interactions with Cu, while insulating Ta-N phases block ionic migration [1] [10].

Thermodynamic Stability and Phase Diagrams

The Ta-N system features intricate phase equilibria with significant implications for high-temperature applications:

  • Decomposition Pathways: Nitrogen-rich phases exhibit stepwise decomposition: Ta~3~N~5~ → Ta~4~N~5~ → Ta~5~N~6~ → ε-TaN → Ta~2~N when heated above 1100°C in vacuum. The ultimate refractory phase, Ta~2~N, persists to 2500°C before dissociation [1] [2].
  • Phase Stability Ranges: Below 1500°C, ε-TaN dominates; intermediate temperatures (1500–2000°C) stabilize Ta~2~N; solid solutions of N in α-Ta occur below 10 at.% N. Nitrogen pressure critically influences phase boundaries – low pN~2~ favors Ta~2~N, while high pN~2~ stabilizes Ta~3~N~5~ [1] [6].
  • Synthesis Constraints: Self-propagating high-temperature synthesis (SHS) and chemical vapor deposition (CVD) leverage these equilibria, where rapid quenching preserves metastable phases (e.g., cubic δ-TaN) for functional applications [1] [6].

Historical Development and Technological Significance

Evolution from Diffusion Barriers to Advanced Functional Materials

Tantalum nitride's technological journey reflects escalating exploitation of its properties:

  • Diffusion Barrier Genesis: In the 1990s, TaN emerged as the critical barrier layer for copper interconnects in integrated circuits. Its dual-layer architecture (Ta adhesion layer + TaN barrier) prevented Cu diffusion into SiO~2~ while maintaining adhesion—enabling the transition from Al to Cu metallization at ≤180 nm nodes [1] [10].
  • Thin-Film Resistors: Concurrently, TaN's controllable resistivity (via N~2~ sputtering pressure) and passivating oxide layer (vs. moisture-sensitive NiCr) enabled precision thin-film resistors. Its temperature coefficient of resistance (TCR) could be tuned near zero for stable microelectronics [1] [3].
  • Functional Expansion: Post-2000 applications exploit TaN's full property spectrum: superconducting quantum devices (δ-TaN, T~c~ ~8.5 K), wear-resistant coatings (hardness >20 GPa), and seed layers for giant magnetoresistance (GMR) sensors. The latter utilizes high-resistivity TaN to suppress eddy currents in high-frequency operation [5] [8] [10].

Comparative Advantages over Other Transition Metal Nitrides

Tantalum nitride outperforms peers in critical metrics essential for extreme environments:

Table 2: Comparative Properties of Transition Metal Nitrides

NitrideCrystal StructureMelting Point (°C)Hardness (GPa)Electrical Resistivity (μΩ·cm)Key Limitations vs. TaN
TiNCubic (Fm-3m)295020–3020–70Lower oxidation resistance; decomposes >500°C in air
ZrNCubic (Fm-3m)298015–2010–50Susceptible to hydrolysis; reduced barrier efficacy
HfNCubic (Fm-3m)333016–2430–100Higher cost; complex processing
TaNHexagonal/Cubic3090–336011–3210⁻¹–10⁷Benchmark for thermal/chemical stability
  • Thermal Stability: TaN surpasses TiN and ZrN in oxidation resistance (stable to ~600°C in air) due to protective Ta~2~O~5~ surface layers. Its melting point exceeds most nitrides except HfN, enabling ultra-high-temperature applications [8] [1].
  • Chemical Inertness: Unlike hydrolytically sensitive ZrN, TaN resists strong acids (except HF) and alkalis, critical for semiconductor wet processing. This inertness also underpins biomedical implant coatings [1] [7].
  • Electrical Tunability: TaN's resistivity span (10 orders wider than TiN or HfN) facilitates multifunctional integration—metallic layers for contacts coexist with insulating barriers in monolithic processes [5] [8].
  • Diffusion Barrier Superiority: TaN outperforms TiN in blocking Cu diffusion due to finer grain structure and higher activation energy for Cu migration (2.5 eV vs. 1.8 eV), enabling sub-10 nm interconnect nodes [1] [10].

Tantalum nitride exemplifies the critical role of structural chemistry in materials engineering. Its polymorphic diversity enables precision property tuning—from metallic conductors to insulators—while thermodynamic stability ensures reliability in hostile environments. Future advancements in metastable phase synthesis and nanostructuring promise enhanced functionalities in quantum computing and energy-efficient electronics [1] [5] [8].

Properties

CAS Number

12033-62-4

Product Name

Tantalum nitride

IUPAC Name

azanylidynetantalum

Molecular Formula

NTa

Molecular Weight

194.955 g/mol

InChI

InChI=1S/N.Ta

InChI Key

MZLGASXMSKOWSE-UHFFFAOYSA-N

SMILES

N#[Ta]

Canonical SMILES

N#[Ta]

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